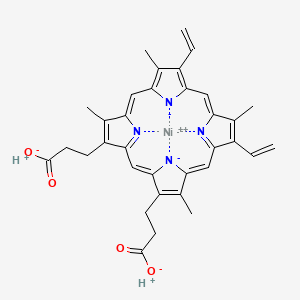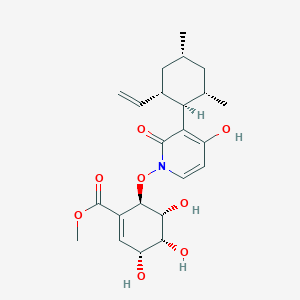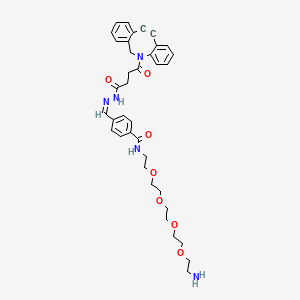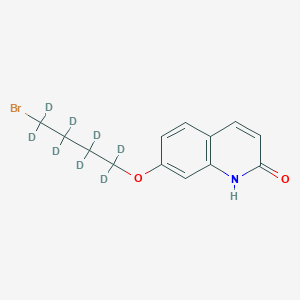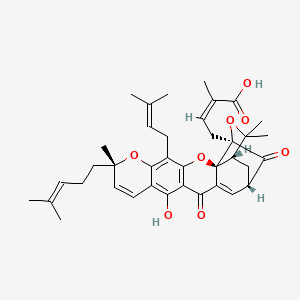
Epigambogic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigambogic acid is a natural product derived from the resin of the gamboge tree, primarily found in Southeast Asia. It is a stereoisomer of gambogic acid, featuring a complex caged xanthone structure. This compound has garnered significant attention due to its promising antitumor properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epigambogic acid can be synthesized through the epimerization of gambogic acid. The process involves the isolation of gambogic acid from the resin, followed by its crystallization as a pyridinium salt. Acidification of this salt yields pure gambogic acid, which can then undergo epimerization at the C2 center to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of organic components from the gamboge resin, followed by separation and crystallization processes. The use of high-speed counter-current chromatography has also been reported for the isolation of this compound from Garcinia hanburyi .
Analyse Chemischer Reaktionen
Types of Reactions: Epigambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to epimerization, which involves the conversion of gambogic acid to this compound via an ortho-quinone methide intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acids for crystallization and isolation processes. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major product formed from the epimerization of gambogic acid is this compound. Other products may include various derivatives formed through oxidation and reduction reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, epigambogic acid is used as a model compound for studying stereochemical transformations and reaction mechanisms .
Biology: In biological research, this compound has shown significant cytotoxicity against cancer cells, making it a valuable compound for cancer research .
Medicine: this compound has demonstrated potential as an anti-tumor agent, particularly in the treatment of non-small cell lung cancer. It inhibits the proliferation of cancer cells by downregulating oncogenes such as DIRC1 and COL3A1 .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference compound for quality control in the manufacturing of related products .
Wirkmechanismus
Epigambogic acid exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates the expression of oncogenes such as DIRC1, thereby inhibiting the growth and migration of cancer cells. The compound also induces apoptosis through the activation of caspases and other apoptotic markers .
Vergleich Mit ähnlichen Verbindungen
- Gambogic acid
- Xanthone derivatives
Comparison: Epigambogic acid is unique due to its specific stereochemistry and the resulting biological activity. While gambogic acid and other xanthone derivatives also exhibit antitumor properties, this compound has shown distinct mechanisms of action and higher potency in certain cancer cell lines .
Eigenschaften
Molekularformel |
C38H44O8 |
|---|---|
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
(Z)-4-[(1S,2S,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m1/s1 |
InChI-Schlüssel |
GEZHEQNLKAOMCA-QGGWTAHSSA-N |
Isomerische SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
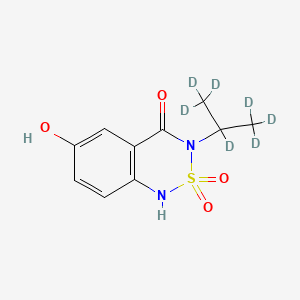

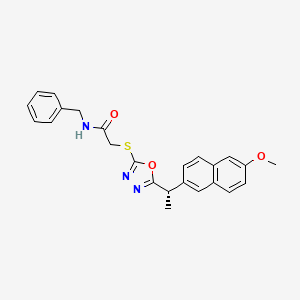

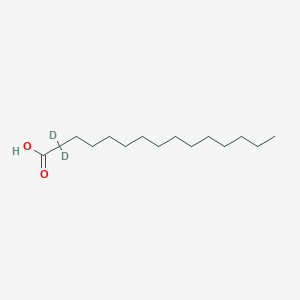
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

